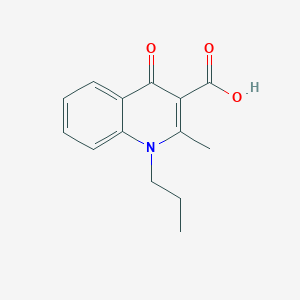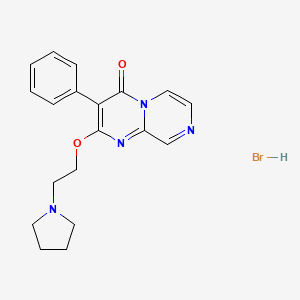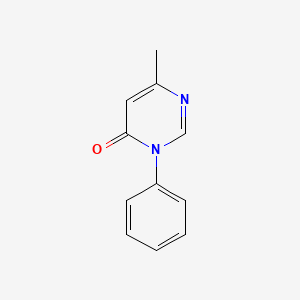![molecular formula C18H16ClNO2 B12911985 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline CAS No. 61190-24-7](/img/structure/B12911985.png)
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline is an organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and two methoxy groups attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
化学反応の分析
Types of Reactions
4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.
科学的研究の応用
4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: Used as an intermediate in organic synthesis.
4-Chlorobenzyl alcohol: Acts as a reagent for the protection of carboxyl groups.
4-Chlorobenzaldehyde: An organic compound used in various chemical reactions.
Uniqueness
4-(4-Chlorobenzyl)-7,8-dimethoxyisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorobenzyl group and methoxy groups on the isoquinoline core makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
61190-24-7 |
|---|---|
分子式 |
C18H16ClNO2 |
分子量 |
313.8 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO2/c1-21-17-8-7-15-13(9-12-3-5-14(19)6-4-12)10-20-11-16(15)18(17)22-2/h3-8,10-11H,9H2,1-2H3 |
InChIキー |
NUDAZSLDJKHWKZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)






![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)






